N-[3-(dimethylamino)propyl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H16N2O2/c1-12(2)7-4-6-11-10(13)9-5-3-8-14-9/h3,5,8H,4,6-7H2,1-2H3,(H,11,13) |
InChI Key |
YDKSRJRLMRWWIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs, highlighting differences in substituents, molecular weight, and biological activity:
Key Observations :
- Electron-Withdrawing Groups : The 5-nitro substituent in nitrofuran derivatives enhances antifungal activity but may increase toxicity .
- Aromatic Systems : Benzothiophene or benzimidazole moieties (e.g., ) improve DNA or protein binding via π-π stacking, relevant in anticancer drug design .
- Solubility Modifiers: The dimethylamino group in the target compound increases water solubility compared to analogs with hydrophobic chains (e.g., perfluorinated sulfonamides in ) .
Biological Activity
N-[3-(dimethylamino)propyl]furan-2-carboxamide, a synthetic compound with a furan ring and a dimethylamino side chain, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Dimethylamino Group : Enhances solubility and bioavailability, facilitating interactions with various receptors.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been employed in studies involving enzyme inhibition, particularly in receptor binding assays. Its dimethylamino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules.
- Receptor Modulation : Preliminary studies suggest that it may bind effectively to receptors involved in pain and inflammation pathways, indicating potential analgesic properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound has the potential to be developed as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it may modulate pathways involved in tumor growth:
- Mechanism : It interacts with DNA and RNA, potentially inhibiting cancer cell proliferation.
- Case Study : In vitro studies demonstrated that this compound could reduce the viability of certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Analgesic Effects
The analgesic properties of this compound have been explored through various assays:
- Pain Pathway Interaction : The compound's ability to bind to receptors involved in pain modulation suggests its potential use in pain management therapies.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A comprehensive evaluation of its antimicrobial activity against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Investigations into its effects on cancer cell lines showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic.
- Analgesic Evaluation : In vivo studies demonstrated that administration of the compound resulted in reduced pain response in animal models, supporting its analgesic claims.
Q & A
Basic: What are the key considerations for synthesizing N-[3-(dimethylamino)propyl]furan-2-carboxamide?
The synthesis of this compound involves a multi-step process, typically starting with the activation of the furan-2-carboxylic acid moiety to form a reactive intermediate (e.g., acid chloride). Subsequent coupling with 3-(dimethylamino)propylamine under controlled conditions is critical. Key parameters include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like over-alkylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended to isolate the product, given the compound’s polarity and potential for residual amine impurities .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion ([M+H]⁺) at m/z 237.1374 (calculated for C₁₁H₁₇N₂O₂⁺) .
- Infrared Spectroscopy (IR) : Stretching frequencies at ~1670 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N) validate functional groups .
Advanced: How can computational tools predict the pharmacokinetic properties of this compound?
Molecular descriptors from databases like PubChem enable predictions using software such as SwissADME or ADMETlab:
- LogP (Partition Coefficient) : Estimated at ~1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Topological Polar Surface Area (TPSA) : ~45 Ų suggests moderate solubility and permeability, aligning with Rule-of-Five guidelines .
- Metabolic Stability : CYP450 enzyme interactions (e.g., CYP3A4) can be modeled to predict hepatic clearance rates .
Note: Experimental validation via microsomal assays is recommended to resolve discrepancies between computational and empirical data .
Advanced: How might structural analogs inform the design of biological activity assays for this compound?
Analog studies (e.g., N-(3-ethylphenyl)furan-2-carboxamide) suggest potential targets:
- Antimicrobial Activity : Furan carboxamides exhibit inhibition against Staphylococcus aureus (MIC ~8 µg/mL) via disruption of cell wall synthesis .
- Enzyme Inhibition : Similar compounds show IC₅₀ values of ~10 µM against kinases (e.g., EGFR) in molecular docking studies .
Experimental Design Tips : - Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Compare activity against control compounds (e.g., unsubstituted furan carboxamides) to isolate the dimethylamino group’s contribution .
Advanced: How can researchers address contradictions in spectral data during characterization?
Contradictions (e.g., unexpected NMR splitting) may arise from:
- Rotameric States : The dimethylamino group’s conformational flexibility can create averaged signals. Use variable-temperature NMR to resolve splitting at low temperatures .
- Residual Solvents : Deuterated solvent impurities (e.g., DMSO-d₅) may overlap with target peaks. Confirm via 2D NMR (COSY, HSQC) .
- Stereochemical Uncertainty : If chirality is suspected (e.g., during synthesis), employ chiral HPLC or X-ray crystallography for unambiguous assignment .
Basic: What are the safety and handling protocols for this compound?
While toxicity data specific to this compound are limited, structurally related amides require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
- Storage : Store at –20°C under inert gas (argon) to prevent degradation .
Advanced: What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to improve amide bond formation efficiency .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side products .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
